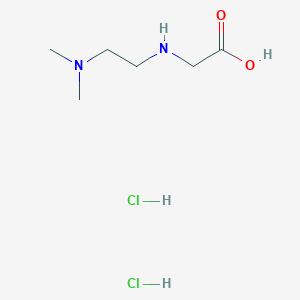

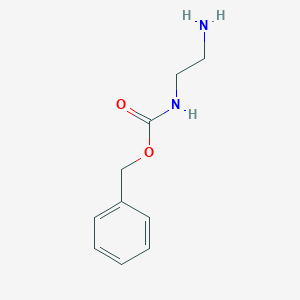

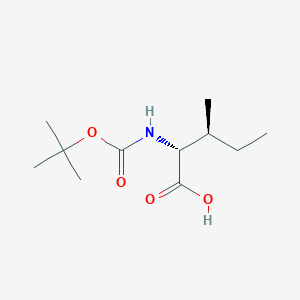

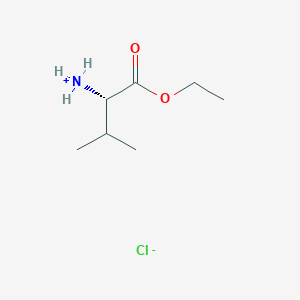

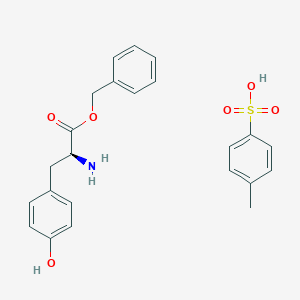

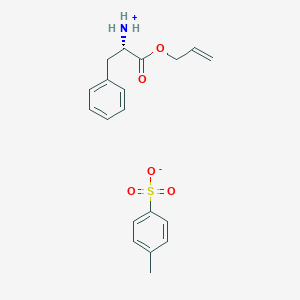

(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

As a versatile chemical compound, “(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate” can participate in various chemical reactions. Its unique structure allows for intricate reactions, making it an indispensable tool in the pursuit of scientific breakthroughs.Physical And Chemical Properties Analysis

This compound has several notable physicochemical properties . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .科学的研究の応用

Advanced Oxidation Processes for Degradation

Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, like acetaminophen, in the environment highlights the potential for similar chemical compounds to be studied in water treatment and environmental remediation. AOPs are used to treat aqueous mediums, leading to different kinetics, mechanisms, and by-products, which could be relevant for compounds with similar structures to "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate" (Qutob et al., 2022).

Synthesis of Novel Compounds

The development of novel cyclic compounds containing aminobenzenesulfonamide showcases the synthetic utility of related chemical functionalities in creating multifunctional agents for potential pharmaceutical applications. This includes the synthesis of unique polyheterocyclic compounds, which could suggest the utility of "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate" in synthetic organic chemistry and drug discovery (Kaneda, 2020).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, in synthetic chemistry indicates a significant role for compounds with similar functionalities in facilitating selective chemical transformations under light irradiation. This application is crucial for the controlled synthesis of complex organic molecules, hinting at the potential research applications of related compounds in photochemistry (Amit et al., 1974).

Chemical and Biological Properties

The examination of the chemical, biological, pharmacological, and pharmacokinetic properties of sulfur-containing amino acids in aged garlic extract, such as S-1-propenyl-l-cysteine, reveals the importance of studying the biological effects of similar compounds. These findings suggest potential research applications in understanding the pharmacological effects and safety profiles of compounds with related chemical structures (Kodera et al., 2017).

Sulfonamide-based Medicinal Chemistry

Sulfonamide derivatives, critical for antimicrobial drugs, display a broad bioactive spectrum and wide medicinal applications. This underscores the potential of sulfonamide-based compounds, like "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate", in drug development, offering a foundation for the synthesis of new drug molecules with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).

Safety And Hazards

特性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXPRZFLCJFMHN-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662434 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | |

CAS RN |

88224-00-4 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。